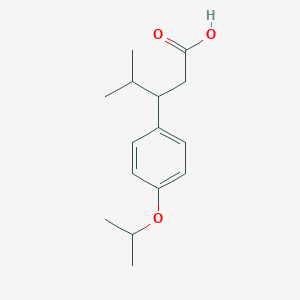
3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The IUPAC name of this compound is 3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid. It’s also known as Benzenepropanoic acid, b-amino-4-(1-methylethoxy)- . The compound’s molecular formula is C12H17NO3 .
Molecular Structure Analysis
The molecular weight of “3-Amino-3-(4-isopropoxy-phenyl)-propionic acid” is 223.27 . The InChI code is 1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.143 g/cm3, a boiling point of 372.8°C at 760mmHg, and a refractive index of 1.542 . It has a flash point of 179.3°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Hydroxyproline Derivatives : A study by Gaudry, Berlinguet, Langis, and Paris (1956) explored the synthesis of hydroxyproline and dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid, including 4,5-dihalogenated pentanoic acids, which are structurally related to 3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid (Gaudry, R., Berlinguet, L., Langis, A., & Paris, G., 1956).
Role in Anticancer Drugs : Basu Baul et al. (2009) reported the use of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate in the synthesis of organotin(IV) complexes with anticancer properties. This highlights the potential application of similar pentanoic acid derivatives in medicinal chemistry (Basu Baul, T. S., Basu, S., Vos, D., & Linden, A., 2009).
Crystal Structure Studies : Mamat, Köckerling, and Geers (2008) examined the crystal structure of a closely related compound, highlighting the significance of such compounds in structural chemistry and crystallography (Mamat, C., Köckerling, M., & Geers, C., 2008).
Polymer Chemistry and Material Science
Polystyrene Functionalization : Dalil et al. (2000) explored the use of derivatives of 5-phenyl pentanoic acid in the synthesis and functionalization of soluble polystyrenes, demonstrating the compound's relevance in advanced polymer chemistry (Dalil, H., Biesemans, M., Teerenstra, M., Willem, R., Angiolini, L., Salatelli, E., & Caretti, D., 2000).
Electrochemical Properties in Conductive Polymers : Kowsari, Ehsani, Assadi, and Safari (2018) investigated N‑benzoyl derivatives of isoleucine, such as 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, for their influence on the electrochemical properties and performance of conductive polymer films. This study indicates the potential of pentanoic acid derivatives in improving the performance of energy storage materials (Kowsari, E., Ehsani, A., Assadi, S., & Safari, R., 2018).
Hyperbranched Polyesters and Macrocycles : Research by Chu, Hawker, Pomery, and Hill (1997) on hyperbranched polyesters based on 4,4-(4′-hydroxyphenyl)pentanoic acid, and Rodewald and Ritter (1997) on macrocyclic aromatic ether sulfone bearing carboxylic groups, underline the application of pentanoic acid derivatives in the development of novel polymers and macrocycles (Chu, F., Hawker, C., Pomery, P. J., & Hill, D., 1997); (Rodewald, B., & Ritter, H., 1997).
properties
IUPAC Name |
4-methyl-3-(4-propan-2-yloxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(2)14(9-15(16)17)12-5-7-13(8-6-12)18-11(3)4/h5-8,10-11,14H,9H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEMFIYUYVNSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)
![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)
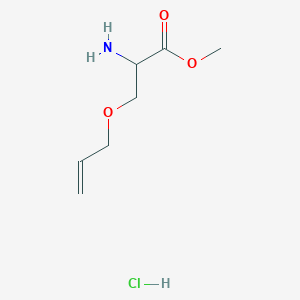

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)
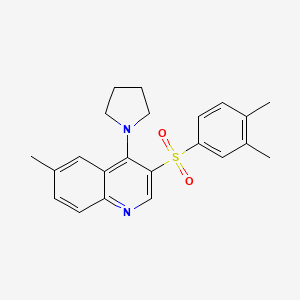
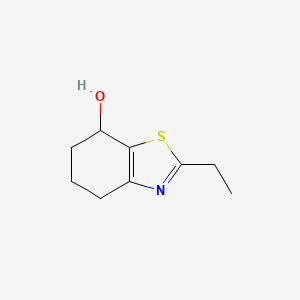
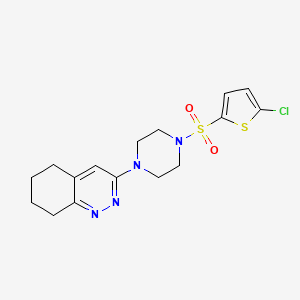
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)

![4-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2417331.png)
![2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417333.png)
![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)